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Asn-His

Cat. No.: B13117534
CAS No.: 224638-52-2
M. Wt: 269.26 g/mol
InChI Key: FFMIYIMKQIMDPK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Asn-His dipeptide, a compound consisting of the amino acids L-Asparagine (Asn) and L-Histidine (His) linked by a peptide bond, is a valuable tool for biochemical and pharmaceutical research. Its defining characteristic is the presence of the histidine residue immediately C-terminal to asparagine, a sequence known to exhibit unique chemical properties and reactivity. A primary research application for this compound is in the study of asparagine deamidation, a non-enzymatic post-translational modification linked to protein aging, pathogenesis, and the stability of therapeutic antibodies . Unlike sequences with bulky residues that sterically hinder deamidation, the this compound sequence demonstrates a definitively accelerated deamidation rate despite the size of histidine . Computational studies have shown that the neutral Nε-protonated imidazole side chain of the histidine residue can act as a specific intramolecular catalyst, mediating proton transfer to lower the activation energy barrier for the formation of the succinimide intermediate, which is a crucial step in the deamidation pathway . This makes this compound an excellent model system for investigating the molecular mechanisms of protein degradation. Furthermore, the this compound motif is found naturally in biologically significant peptides. For instance, it is present in the amino acid sequence of human galanin, a neuropeptide involved in a wide array of physiological functions . Researchers can utilize the synthetic this compound dipeptide to probe the structure-activity relationships within such larger peptides or to study metal ion affinity interactions, given the known metal-chelating properties of histidine and asparagine side chains . This product is supplied as a high-purity compound to ensure reproducible results in your experiments. It is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O4 B13117534 Asn-His CAS No. 224638-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

224638-52-2

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H15N5O4/c11-6(2-8(12)16)9(17)15-7(10(18)19)1-5-3-13-4-14-5/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1

InChI Key

FFMIYIMKQIMDPK-BQBZGAKWSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)N)N

physical_description

Solid

Origin of Product

United States

Mechanistic Studies of Asparagine Histidine Asn His Reactivity

Non-Enzymatic Deamidation Pathways of Asparagine Residues in Asn-His Sequences

The primary pathway for the non-enzymatic deamidation of Asn residues in peptides and proteins proceeds through the formation of a cyclic succinimide (B58015) intermediate. nih.govresearchgate.netnih.gov This process is particularly influenced by the identity of the amino acid residue C-terminal to the asparagine, known as the (n+1) residue. While smaller residues like glycine (B1666218) are known to greatly accelerate deamidation, the bulky side chain of histidine also leads to a notable acceleration of this reaction. nih.govresearchgate.netnih.gov

Formation and Characterization of Succinimide Intermediates from this compound.

The deamidation of an this compound sequence is initiated by a nucleophilic attack of the backbone amide nitrogen of the histidine residue on the side-chain carbonyl carbon of the asparagine. researchgate.netnih.gov This intramolecular attack leads to the formation of a five-membered ring structure known as a succinimide (or aminosuccinyl) intermediate. nih.govresearchgate.netnih.gov This cyclization process results in the release of an ammonia (B1221849) molecule, making the deamidation of asparagine an irreversible reaction. nih.govresearchgate.net

The formation of the succinimide intermediate is a critical, often rate-limiting, step in the deamidation cascade. nih.gov These intermediates are generally unstable, particularly at neutral and alkaline pH, and are susceptible to hydrolysis. tandfonline.comtandfonline.com The hydrolysis of the succinimide ring can occur at two different carbonyl carbons, leading to the formation of either a normal aspartic acid (Asp) residue or an isoaspartic acid (isoAsp) residue, which contains a β-peptide bond in the protein backbone. researchgate.net The ratio of isoAsp to Asp formation is typically around 3:1. nih.gov Furthermore, the succinimide intermediate is prone to racemization, which can lead to the formation of D-Asp and D-isoAsp residues. researchgate.net The characterization and direct identification of these labile succinimide intermediates can be challenging but have been achieved through techniques such as peptide mapping and mass spectrometry, sometimes in conjunction with specific chemical cleavage methods. tandfonline.com

Intramolecular Catalysis by the Histidine Side Chain in this compound Deamidation.

Despite its considerable size, the histidine residue at the (n+1) position significantly accelerates the rate of asparagine deamidation compared to many other amino acids. nih.govnih.gov This acceleration is attributed to the intramolecular catalytic activity of the histidine side chain's imidazole (B134444) group. nih.govnih.gov The imidazole ring can act as a proton-transfer mediator, facilitating the formation of the succinimide intermediate. nih.govnih.gov Computational studies have shown that the neutral, Nε-protonated form of the imidazole group can specifically catalyze the formation of the tetrahedral intermediate, a precursor to the succinimide. nih.govresearchgate.net This catalytic effect helps to overcome the steric hindrance that would otherwise be expected from the bulky histidine side chain.

The catalytic role of the histidine imidazole group in this compound deamidation is centered on its ability to facilitate proton transfer during the reaction. nih.gov In the initial stage of succinimide formation, the Nδ atom of the imidazole ring can abstract the proton from the backbone amide of the histidine residue. nih.govresearchgate.net This deprotonation significantly enhances the nucleophilicity of the backbone nitrogen, promoting its attack on the asparagine side-chain carbonyl carbon. nih.govresearchgate.net Concurrently, the now-protonated imidazole group can donate a proton to the oxygen atom of the asparagine side-chain amide, stabilizing the developing negative charge on the oxygen and facilitating the formation of the tetrahedral intermediate. nih.gov This concerted proton transfer mechanism effectively lowers the activation energy of the cyclization reaction. nih.gov

Factors Modulating this compound Deamidation Kinetics.

The rate of this compound deamidation is not solely dependent on the presence of the adjacent histidine but is also modulated by several other factors. These include the local peptide or protein conformation, which can either facilitate or hinder the necessary geometry for the intramolecular attack. Solvent accessibility also plays a role, as water is required for the subsequent hydrolysis of the succinimide intermediate. researchgate.net Furthermore, the ionic strength and composition of the surrounding buffer can influence the reaction rate.

The rate of this compound deamidation is highly dependent on the pH of the solution. Generally, the deamidation rate increases with increasing pH, particularly in the neutral to basic range. This is because the reaction is often initiated by a base-catalyzed deprotonation of the backbone amide nitrogen of the (n+1) residue. researchgate.net

Studies on the pentapeptide Gly-Gln-Asn-His-His have shown that the (n+1) histidine residue acts as a catalyst across a pH range of 5 to 10. nih.gov At pH values below 6.5, the deamidation of Gly-Gln-Asn-His-His is faster than that of Gly-Gln-Asn-Gly-His, suggesting that the protonated form of the histidine side chain may act as a general acid catalyst, stabilizing the transition state of the succinimide formation. However, at pH values above 6.5, the deamidation rate of the peptide with the Gly residue at the n+1 position becomes more rapid. This suggests that at higher pH, the deprotonated imidazole ring of histidine may act as a general base, but this catalytic effect is outweighed by the steric hindrance of the bulky side chain, which can inhibit the flexibility of the peptide backbone required for efficient cyclization.

The following table provides a conceptual representation of the pH-dependent deamidation rates for an this compound containing peptide, based on the findings for Gly-Gln-Asn-His-His. The rates are presented as relative values to illustrate the trend.

pHRelative Deamidation RatePredominant Catalytic Role of Histidine Side Chain
5.0ModerateGeneral Acid Catalysis
6.0IncreasedGeneral Acid Catalysis
7.0HighMixed/General Base Catalysis (with steric hindrance)
8.0HigherGeneral Base Catalysis (with significant steric hindrance)
9.0HighestGeneral Base Catalysis (with significant steric hindrance)
Conformational Effects on Deamidation in this compound Sequences

The spontaneous deamidation of asparagine (Asn) residues is a significant non-enzymatic post-translational modification that impacts protein structure and function. The rate of this reaction is highly dependent on the local polypeptide chain conformation. nih.govacs.org For deamidation to occur, the backbone amide nitrogen of the adjacent residue (in this case, Histidine) must be positioned to perform a nucleophilic attack on the Asn side-chain carbonyl carbon, forming a five-membered succinimide or cyclic imide intermediate. nih.govacs.org This requires the Asn side chain to adopt a specific reactive conformation that brings these two atoms into close proximity. acs.org

The three-dimensional fold of a protein generally protects Asn residues from deamidation by constraining their conformation, leading to slower deamidation rates compared to unstructured peptides. nih.govacs.org However, in certain cases, the protein's structure can accelerate deamidation by favoring a near-attack conformation. nih.govtandfonline.com The conformational degrees of freedom that influence the distance between the attacking nitrogen and the target carbon are primarily the dihedral angles ψ (psi) of the Asn residue and χ1 (chi-1) of its side chain. tandfonline.com

Computational studies on the model compound Ace-Asn-His-Nme have identified specific conformations that facilitate the reaction. In a reactive geometry, the Asn residue can adopt an extended conformation (e.g., φN ≈ -167°, ψN ≈ -178°), which allows the His imidazole ring to participate directly in the catalysis of the cyclization step. mdpi.com This specific arrangement is crucial for the subsequent chemical steps of the reaction. Studies on γS-crystallin have suggested that frequently deamidated Asn residues share common main-chain conformations, particularly in their dihedral angles φ (phi) and ψ (psi). nih.gov While the half-time for deamidation in an this compound sequence is longer than that for an Asn-Gly sequence, the local conformation remains a critical determinant of the reaction rate. nih.gov

Table 1: Key Conformational Parameters Influencing this compound Deamidation

Parameter Description Role in Deamidation
Asn Dihedral Angle (ψ) Rotation around the Cα-C bond of the Asn residue. Affects the proximity of the N+1 amide nitrogen to the Asn side chain. tandfonline.com
Asn Dihedral Angle (χ1) Rotation around the Cα-Cβ bond of the Asn side chain. Orients the side-chain carbonyl group for nucleophilic attack. tandfonline.com
NN+1–Cγ Distance The distance between the backbone nitrogen of His and the side-chain carbonyl carbon of Asn. Must be short enough (<3.0 Å) to allow for nucleophilic attack. acs.orgtandfonline.com
NN+1–Cγ–Oγ Angle The angle of attack for the nucleophile. An angle less than 128° is thought to facilitate the reaction. nih.gov
Influence of Neighboring Residues (N+1, N+2) on this compound Reactivity

The identity of the amino acid residue immediately following asparagine (the N+1 position) has a profound effect on the rate of deamidation. While residues with small side chains, like glycine, generally lead to the fastest deamidation rates, histidine at the N+1 position is a notable exception. Despite its bulky side chain, the this compound sequence undergoes deamidation significantly faster than sequences with other large residues like isoleucine or valine. mdpi.comnih.gov For instance, deamidation in the pentapeptide Gly-Gly-Asn-His-Gly is 2.3 times faster than in Gly-Gly-Asn-Ala-Gly. mdpi.com

The acceleration is attributed to the catalytic activity of the histidine imidazole ring. mdpi.comnih.gov The His side chain can act as an intramolecular catalyst by mediating proton transfer, which is a key step in the formation of the succinimide intermediate. mdpi.com Specifically, the imidazole ring (in its neutral Nε-protonated form) can abstract the main-chain NH proton of the histidine itself. This enhances the nucleophilicity of the backbone nitrogen, promoting its attack on the Asn side-chain amide carbon and subsequent cyclization. mdpi.com

While the N+1 residue has the most direct and significant impact, the identity of the N+2 residue can also modulate reactivity, primarily through steric and conformational effects on the local peptide backbone. The characteristics of the N+2 residue can influence the range of accessible Ramachandran angles for the N+1 residue (His), thereby affecting its ability to adopt the optimal conformation for catalysis. mdpi.com However, the specific catalytic contribution of the His side chain at the N+1 position is the dominant factor governing the enhanced reactivity of the this compound sequence.

Isomerization and Racemization Processes of Succinimide Intermediates Derived from this compound

The formation of the succinimide intermediate from an this compound sequence is a pivotal point in the degradation pathway, leading to several possible products. This intermediate is prone to racemization, a process where the stereochemistry at the α-carbon of the original Asn residue can invert. mdpi.com The L-succinimide can enolize, and upon reprotonation, can form the D-succinimide. researchgate.net

Hydrolysis of the succinimide ring can occur at two different carbonyl carbons, leading to the formation of either normal L-aspartyl (L-Asp) or atypical L-isoaspartyl (L-isoAsp) residues, where the peptide backbone is rerouted through the side chain of the original Asn. researchgate.net Typically, for peptides, the hydrolysis favors the formation of the isoaspartyl product over the aspartyl product. mdpi.com

If the succinimide intermediate first undergoes racemization to the D-succinimide form, subsequent hydrolysis can then yield D-aspartyl (D-Asp) and D-isoaspartyl (D-isoAsp) residues. mdpi.comresearchgate.net Therefore, the degradation of a single L-Asn residue in an this compound sequence can result in a heterogeneous mixture of L-Asp, L-isoAsp, D-Asp, and D-isoAsp products. This introduction of isomerized and racemized residues can significantly alter a protein's structure, stability, and biological function. mdpi.com

Figure 1: Degradation Pathway of this compound via a Succinimide Intermediate

This compound Interactions within Enzymatic Catalytic Triads and Active Sites

Functional Role of this compound Pairings in Serine Hydrolases (e.g., Outer Membrane Phospholipase A)

In many serine hydrolases, the canonical catalytic triad (B1167595) consists of Serine-Histidine-Aspartate (Ser-His-Asp). nih.gov However, some enzymes, such as the integral membrane protein Outer Membrane Phospholipase A (OMPLA), feature a unique Ser-His-Asn triad. nih.gov In this arrangement, the asparagine residue assumes the role typically played by aspartate.

The primary function of the Asn residue in the OMPLA catalytic triad is to correctly orient the active-site histidine and stabilize its active tautomeric form. nih.gov The side chain of Asn156 forms a hydrogen bond with the Nδ1 atom of the catalytic His142. This interaction is crucial for maintaining the imidazole ring in the correct orientation for catalysis and ensuring that the Nε2 atom is available to act as a general base, abstracting a proton from the catalytic serine's hydroxyl group. The loss of this hydrogen bond, as seen in an Asn156Ala mutant, leads to a significant decrease in enzymatic activity, highlighting the importance of the Asn in positioning the histidine for its catalytic role. nih.gov Unlike the aspartate in a conventional triad, the asparagine in OMPLA does not appear to significantly contribute to the thermal stability of the enzyme or to increasing the basicity of the histidine. nih.gov

Contributions to Catalytic Efficiency and Transition State Stabilization by this compound

The this compound pairing contributes to catalytic efficiency primarily by ensuring the precise preorganization of the active site for catalysis. nih.govbakerlab.org By locking the histidine into its catalytically competent tautomer and orientation, the asparagine residue reduces the entropic cost of achieving the transition state. nih.gov This proper alignment is essential for the histidine to function effectively as a general base in the acylation step and as a general acid in the deacylation step of the serine hydrolase mechanism. nih.gov

While the negatively charged aspartate in a traditional Ser-His-Asp triad is thought to stabilize the transient positive charge that develops on the histidine during the transition state, the neutral asparagine in a Ser-His-Asn triad performs this role less effectively. nih.gov The stabilization of the oxyanion intermediate, another critical feature of transition state stabilization in serine hydrolases, is typically handled by other residues forming the "oxyanion hole" and is not a direct function of the this compound pair. bakerlab.org Therefore, the contribution of the this compound dyad to catalytic efficiency in enzymes like OMPLA stems principally from its role in structural organization and stabilization of the correct histidine tautomer, rather than strong electrostatic stabilization of the transition state. nih.gov

Table 2: Comparison of Asp and Asn Roles in Serine Hydrolase Catalytic Triads

Function Ser-His-Asp Triad Ser-His-Asn Triad (e.g., OMPLA)
His Orientation Orients imidazole ring via H-bond. Orients imidazole ring via H-bond. nih.gov
His Tautomer Stabilization Stabilizes Nε2-H tautomer. Stabilizes Nε2-H tautomer. nih.gov
His Basicity Increases pKa of His, enhancing its basicity. Does not significantly increase His basicity. nih.gov
Transition State Stabilization Electrostatically stabilizes the positively charged His. Offers weaker stabilization of charged intermediates. nih.gov

Elucidation of Proton Acceptance and Donation Mechanisms Involving Asn and His Residues

The catalytic mechanism of serine hydrolases is fundamentally reliant on a series of proton transfers, often referred to as a proton relay. nih.gov The histidine residue, with a pKa near physiological pH, is uniquely suited to act as both a proton acceptor and a proton donor during the catalytic cycle. wikipedia.orgacs.org

In the context of a Ser-His-Asn triad, the mechanism proceeds as follows:

Proton Acceptance: The Nε2 atom of the histidine imidazole ring, acting as a general base, accepts a proton from the hydroxyl group of the catalytic serine. The Asn residue facilitates this by forming a hydrogen bond with the Nδ1 atom of the histidine, which helps to position the Nε2 atom optimally for proton abstraction and stabilizes the correct tautomer. nih.govbakerlab.org This proton transfer makes the serine a potent nucleophile.

Proton Donation: Following the formation of the tetrahedral intermediate, the now-protonated histidine (imidazolium ion) acts as a general acid. It donates a proton to the leaving group, facilitating the collapse of the intermediate and the formation of the acyl-enzyme intermediate. bakerlab.org

Hydrolysis: For the deacylation step, an activated water molecule attacks the acyl-enzyme intermediate. The histidine again acts as a general base, accepting a proton from water to activate it as a nucleophile. Subsequently, the protonated histidine donates a proton back to the serine oxygen as the acyl-enzyme bond is cleaved, regenerating the active enzyme. bakerlab.org

While asparagine's side chain itself does not typically participate directly in the proton relay, it can, under certain circumstances, act as a proton acceptor or donor through tautomerization to its enol form. acs.org However, in the Ser-His-Asn triad of OMPLA, its primary role is to anchor the histidine, thereby enabling the imidazole ring to efficiently shuttle protons as required for catalysis. nih.gov

Mechanistic Investigations of Peptide Bond Cleavage at this compound Linkages

Non-enzymatic peptide bond cleavage at asparagine (Asn) residues is a significant post-translational modification that can impact protein structure and function. nih.govacs.org This reaction typically proceeds through the formation of a cyclic succinimide intermediate. nih.govnih.gov The nature of the amino acid residue on the C-terminal side of the asparagine plays a crucial role in the rate and mechanism of this cleavage. nih.govresearchgate.net While Asn-Gly sequences are particularly susceptible to cleavage due to the minimal steric hindrance from glycine, the this compound linkage presents a unique mechanistic pathway due to the catalytic activity of the histidine (His) side chain. mdpi.comcancer.gov

Computational studies, specifically using density functional theory (DFT), have elucidated a detailed mechanism for the cleavage at this compound sequences. mdpi.com These investigations reveal that the imidazole ring of the histidine side chain actively participates in the reaction, acting as an intramolecular catalyst. mdpi.com

The proposed mechanism involves a two-step process: cyclization followed by deammoniation. mdpi.com

Cyclization: The reaction is initiated by the His side chain's imidazole ring. The Nδ atom of the imidazole abstracts the proton from the main-chain nitrogen of the histidine residue. This proton abstraction significantly enhances the nucleophilicity of the histidine's main-chain nitrogen. mdpi.com The newly activated nitrogen then performs a nucleophilic attack on the amide carbon of the Asn side chain. Concurrently, a proton is transferred from the His Nδ atom to the oxygen of the Asn side chain. This complex series of events, including proton transfers and bond formation, occurs in a single, concerted step to form a five-membered ring tetrahedral intermediate. mdpi.com A hydrogen bond between the main-chain carboxyl oxygen of Asn and the N-methylacetamide (Nme) group helps to correctly position the His side chain for this catalytic role. mdpi.com

Deammoniation: Once the tetrahedral intermediate is formed and protonated at its NH2 group, it readily releases an ammonia (NH3) molecule. mdpi.com This irreversible step results in the formation of the final succinimide (SI) species. mdpi.com

The succinimide intermediate is prone to racemization and can subsequently be hydrolyzed to form either L-aspartic acid (L-Asp) or L-β-aspartic acid (L-β-Asp) residues, typically in a 1:3 ratio for peptides. mdpi.com

The table below summarizes the key stages of the proposed catalytic mechanism for peptide bond cleavage at an this compound linkage, based on a computational model using the compound Ace–Asn–His–Nme. mdpi.com

StepDescriptionKey Molecular EventsIntermediate/Product
Initial State (Reactant) The Ace–Asn–His–Nme peptide is in its ground state.The His imidazole ring is positioned near the Asn side chain and the His main-chain NH group.Reactant Complex (R)
1. Cyclization (Transition State) Formation of the tetrahedral intermediate.The His Nδ atom abstracts the His main-chain NH proton. The activated His main-chain nitrogen attacks the Asn side-chain amide carbon. A proton is transferred from the His Nδ to the Asn side-chain oxygen.Transition State 1 (TS1)
2. Formation of Intermediate A stable five-membered ring tetrahedral intermediate is formed.A new hydrogen bond forms between the NH2 group and the His oxygen.Tetrahedral Intermediate (INT1)
3. NH3 Release The protonated tetrahedral intermediate releases ammonia.The C-N bond of the Asn side chain is cleaved, releasing NH3.Succinimide (SI) Species

While specific activation energies for the this compound cleavage are a subject of detailed computational analysis, data from related systems provide insight into the energy barriers for this type of reaction. For instance, studies on the non-enzymatic cleavage of an Asn-Gly sequence show that the cyclization step is rate-limiting and can be catalyzed by common physiological ions. nih.govacs.org

The following table presents calculated activation barriers for the cleavage of an Ace-Asn-Gly-Nme model peptide, illustrating the energetic requirements for succinimide formation in a different sequence context. nih.govacs.org

CatalystCalculated Activation Barrier (kJ mol⁻¹)Rate-Limiting Step
Dihydrogen phosphate (B84403) (H₂PO₄⁻)130Cyclization
Hydrogen carbonate (HCO₃⁻)123Cyclization

These values, which are higher than the experimental activation barrier for Asn deamidation (80–100 kJ mol⁻¹), are considered reasonable for the much slower process of peptide bond cleavage. nih.govacs.org The unique intramolecular catalysis in the this compound sequence, however, distinguishes its mechanism from these more general pathways. mdpi.com The specific geometry and electronic contributions of the histidine residue are critical for facilitating the cleavage reaction at this particular linkage. mdpi.com

Computational Approaches in Asparagine Histidine Asn His Research

Quantum Chemical Calculations of Asn-His Reactivity and Energetics.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, reactivity, and energy profiles of molecules like this compound. These methods can provide detailed information about reaction mechanisms, transition states, and interaction energies.

Density Functional Theory (DFT) Studies of this compound Reaction Mechanisms.

DFT has been extensively applied to study the reaction mechanisms involving this compound sequences, particularly the deamidation of asparagine residues. Deamidation, a nonenzymatic post-translational modification, occurs spontaneously in peptides and proteins via a succinimide (B58015) intermediate. Studies using DFT, often with the B3LYP functional and basis sets like 6-31+G(d,p), have investigated the mechanism of succinimide formation in this compound sequences. mdpi.comresearchgate.netdntb.gov.uanih.gov A model compound like Ace–Asn–His–Nme (where Ace and Nme are capping groups) is frequently used in these calculations. mdpi.comresearchgate.netdntb.gov.ua

DFT calculations have shown that in an this compound sequence, the histidine side-chain imidazole (B134444) group can catalyze the formation of the tetrahedral intermediate in succinimide formation by mediating a proton transfer. mdpi.com This intramolecular catalysis by the His residue accelerates the reaction despite histidine's large size, which would typically slow down succinimide formation when following asparagine. mdpi.com The proposed mechanism involves the abstraction of the His main-chain NH proton by the Nδ atom and subsequent transfer of this proton to the Asn side-chain oxygen atom in the initial cyclization step. mdpi.com The activation barrier for this cyclization step in the this compound sequence has been calculated, and the results are comparable to typical experimental activation energies for Asn deamidation reactions. mdpi.com DFT studies also indicate that the tetrahedral intermediate, once protonated, can readily release an ammonia (B1221849) molecule to form the succinimide species. mdpi.com

DFT calculations have also been used to study the effect of main-chain conformation of Asn residues on deamidation rate, using model compounds and considering the influence of catalyst molecules or ions like dihydrogen phosphate (B84403). researchgate.netnih.gov These studies involve optimizing energy minima and transition state geometries using DFT. researchgate.netnih.gov

Ab Initio and Post-Hartree-Fock Methods for this compound Interaction Energy Analysis.

Ab initio and post-Hartree-Fock methods are employed to analyze interaction energies in systems containing asparagine and histidine, providing a higher level of theory compared to standard DFT for certain types of interactions. While direct studies focusing solely on the interaction energy between isolated Asn and His residues as a dipeptide using these high-level methods for the peptide bond itself are less common in the provided context, these methods are applied to study interactions involving Asn and His side chains within larger systems or with other molecules.

For instance, ab initio quantum chemical methods have been used to calculate interaction energies of hydrogen-bonded amino acid side chain-nucleic acid base interactions, including those involving asparagine. nih.gov These studies provide insights into the intrinsic affinities of such interactions, which are crucial in protein-nucleic acid recognition. nih.gov

Post-Hartree-Fock methods like MP2 and CCSD(T) are utilized for calculating interaction energies and structural optimizations of strong interactions between amino acid side chains, such as salt bridges, cation-π interactions, and amide bridge interactions. plos.orgnih.gov While amide bridge interactions specifically occur between two amide-containing amino acids like Asn and Gln, and cation-π interactions can involve protonated histidine, these studies contribute to the fundamental understanding of the types of interactions that Asn and His residues can engage in within a molecular context. plos.orgnih.gov For example, amide bridge interactions between Asn and Gln have been calculated to have significant interaction energies. nih.gov Ab initio calculations have also been applied to study the sodium ion affinities of individual amino acids, including asparagine and histidine, with results showing good agreement with experimental data. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Containing Systems.

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. For this compound containing systems, MD simulations are valuable for exploring conformational dynamics, flexibility, and the influence of the environment, such as solvation, on their behavior.

Analysis of Conformational Dynamics and Flexibility of this compound Peptides.

MD simulations are used to analyze the conformational dynamics and flexibility of peptides containing the this compound sequence or where Asn and His residues play a critical role in protein structure and function. These simulations can reveal how the peptide backbone and side chains move and sample different conformations over time.

Studies involving this compound or related sequences have utilized MD simulations to investigate structural changes and conformational preferences. For example, MD simulations have been employed to study the effect of main-chain conformation of Asn residues on deamidation rate in proteins, suggesting that frequently deamidated Asn residues may have common main-chain conformations. researchgate.net MD simulations can also provide insights into the flexibility of specific regions within proteins containing Asn and His residues. nih.gov While direct MD studies focusing solely on the isolated this compound dipeptide's conformational dynamics were not prominently detailed in the search results, MD is a standard tool for such analyses in peptides and proteins. Simulations of peptides containing Asn-Gly sequences have explored their propensity for forming beta-turn structures and compared MD results with ab initio calculations, highlighting the role of conformational behavior. plos.orgnih.gov

Investigation of Solvation Effects and Environmental Influences on this compound Stability.

Solvation effects and environmental influences significantly impact the stability and reactivity of peptides. MD simulations, often in explicit water models, are crucial for understanding how the solvent and surrounding environment affect this compound containing systems.

Computational studies investigating reaction mechanisms, such as deamidation, often include solvation effects through continuum models or explicit solvent molecules in MD simulations or quantum chemical calculations. researchgate.netnih.govacs.org For instance, hydration free energies can be calculated using continuum solvation models to account for the solvent environment in quantum chemical studies of deamidation. researchgate.net MD simulations can also indicate how the proximity of water molecules influences reactions like deamidation. researchgate.net

The stability of protein structures, which can contain this compound interactions, during MD simulations can be influenced by factors like protonation states of residues and the surrounding environment. acs.org Studies have explored the impact of different solvation boxes and initial conditions on MD simulations. acs.org While not exclusively focused on this compound, these studies underscore the importance of accurately modeling solvation and environmental factors in computational investigations of peptide and protein stability and dynamics.

Molecular Docking and Ligand-Asn-His Interaction Modeling.

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein or other macromolecule. This is particularly relevant when Asn or His residues are located in binding sites and interact with ligands.

Molecular docking studies have identified interactions between ligands and amino acid residues, including asparagine and histidine, in various protein systems. jchr.orgnih.govjyoungpharm.orgnih.gov These studies aim to understand the molecular basis of ligand binding and predict binding affinities.

For example, molecular docking has been used to study the binding of potential marine drugs to enzymes, where interactions with amino acid residues like Asn and His in the active site were identified. nih.gov Docking results can indicate the formation of hydrogen bonds and other interactions between the ligand and residues such as asparagine and histidine. nih.gov

In the context of protein-ligand interactions, the accurate representation of amino acid side chains, including those of Asn and His, is important for successful docking. Computational approaches may consider different rotameric and protonation states of residues like asparagine and histidine in the binding site to improve docking accuracy. umcn.nl This "interaction sampling" during docking accounts for the potential flexibility and different forms of these residues. umcn.nl

Molecular docking, often combined with molecular dynamics simulations, is a powerful approach in computer-aided drug design to understand ligand-protein interactions at a molecular level. nih.gov Studies on enzyme inhibitors, for instance, utilize docking to predict binding sites and interactions, with MD simulations providing further insights into the stability and dynamics of the complex, potentially involving this compound interactions within the active site. nih.gov

Prediction of Binding Modes and Affinities with this compound Active Site Residues.

Computational methods are utilized to predict how peptides containing this compound might bind to protein active sites and to estimate the strength of these interactions. These predictions are crucial in areas like drug design and understanding protein-ligand interactions. oup.comscfbio-iitd.res.in Active sites in proteins are often hydrophobic pockets, and their determination is a key step in computational drug design. researchgate.net Algorithms have been developed to identify protein active sites and predict potential drug structures that could bind to them. researchgate.net

Studies on various proteins have shown the importance of Asn and His residues in binding sites. For instance, computational sequence optimization has been used to predict residues involved in ligand contacts in protein binding sites, with Asn being identified as conferring higher binding affinity in some cases. nih.gov In the context of protein-ligand binding affinity prediction, amino acids like Asn and His in the binding pocket are considered to contribute significantly to the binding. oup.com Computational methods aim to accurately estimate protein-ligand binding affinity, which is valuable for prioritizing potential drug candidates. oup.com

While direct studies focusing solely on the this compound dipeptide binding to active sites are not extensively detailed in the search results, the principles and methods applied to peptides and proteins containing these residues are relevant. Computational approaches, such as molecular docking and molecular dynamics simulations, are used to study the interactions between ligands and protein active sites, which often involve residues like asparagine and histidine. unipa.itscfbio-iitd.res.in These methods can provide a qualitative picture of binding affinity and explore the flexibility of both the ligand and the target protein in the binding process. scfbio-iitd.res.in

Delineation of Structure-Activity Relationships using Computational Models.

Computational models are valuable tools for delineating the structure-activity relationships (SAR) of peptides. SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. rsc.org Quantitative structure-activity relationship (QSAR) models use mathematical approaches to quantitatively relate structure to activity. rsc.org

Research on peptides, including those containing Asn and His, utilizes computational methods to explore SAR. For example, studies on angiotensin-converting enzyme (ACE) inhibitory pentapeptides have employed QSAR analysis based on amino acid descriptors to investigate their structure-function relationship. sciopen.com These models can predict the inhibitory activity of peptides based on the properties of their constituent amino acids. sciopen.com

Computational approaches, including computer-assisted molecular modeling, have been used in SAR studies of peptides containing Asn and His residues to analyze structural features, such as reverse turns, that may be related to their activity and selectivity towards different receptors. nih.gov While the specific SAR of the isolated this compound dipeptide is not detailed, these studies demonstrate the application of computational methods to understand how the presence and context of Asn and His within a peptide sequence influence its activity.

Computational studies also investigate the impact of mutations on protein structure, function, and stability, which is directly related to SAR. ajol.info Predicting drug binding sites using computational methods is another aspect that contributes to understanding SAR, as the interaction with these sites dictates the molecule's activity. ajol.info

Molecular Interactions and Recognition Involving Asparagine Histidine Asn His

Intermolecular Interactions of Asn-His with Other Biomolecules.

Asparagine (Asn) and Histidine (His) are polar amino acids, and their side chains contribute significantly to intermolecular interactions with other biomolecules. libretexts.org Asn possesses a carboxamide group, while His has an imidazole (B134444) ring. wikipedia.orgproteinstructures.com These functional groups enable this compound to engage in various non-covalent interactions, including hydrogen bonding, and potentially contribute to cation-π interactions depending on the protonation state of histidine. The specific interaction between Asn and His residues is considered essential in certain biological contexts, such as in the active sites of some enzymes and in maintaining protein structure. nih.govnih.govnih.govnih.gov Studies have investigated the prevalent interactions between the R-groups of Asn and His, suggesting specific favorable interactions at certain pH values. chegg.com Furthermore, Asn and His residues can interact with nucleic acids, with Asn and glutamine showing propensity to interact with adenine (B156593), and histidine with guanine, primarily through hydrogen bonds in protein-DNA complexes. oup.com The study of intermolecular interactions involving amino acids, including histidine and asparagine, in the gas phase helps to understand their conformational behavior free from solvent effects. uva.es

Detailed Analysis of Hydrogen Bonding Networks Involving Asn and His Residues.

Hydrogen bonding is a fundamental interaction in biological systems, and both Asn and His residues are key participants in hydrogen bonding networks within proteins and in interactions with other molecules. libretexts.orgproteinstructures.comyasara.org The asparagine side chain, with its amide group, can act as both a hydrogen bond donor and acceptor. wikipedia.orgproteinstructures.com Histidine, with its imidazole ring, can also participate in hydrogen bonding, and its protonation state, which is pH-dependent, influences its hydrogen bonding capacity. proteinstructures.com

Detailed analyses of protein structures reveal intricate hydrogen bonding networks where Asn and His residues play critical roles. For instance, in peroxidases, a conserved histidine in the distal site forms a crucial hydrogen bond with an adjacent asparagine, which is essential for catalytic activity. nih.govnih.govnih.gov Disrupting this His-Asn hydrogen bond can significantly decrease catalytic efficiency. nih.govnih.gov Hydrogen bonding networks involving Asn and His, along with other polar residues and water molecules, are also observed in peptide-binding pockets, contributing to the specific recognition of peptide ligands. researchgate.net Studies using computational methods have explored hydrogen bond networks involving histidine and asparagine in protein environments, highlighting their importance in processes like proton transfer. royalsocietypublishing.org The amide groups of histidine and glutamine can form hydrogen bonds, with the amide group acting as a proton donor. taylorandfrancis.com

Characterization of Amide Bridge Interactions within this compound Contexts.

Amide bridge interactions are considered strong non-covalent interactions that can occur between amino acids containing amide functional groups. libretexts.orgplos.org The side chains of asparagine (Asn) and glutamine (Gln) both contain amide groups and can form amide bridges with each other. plos.org These interactions involve the partially positively charged NH₂ group and the partially negatively charged C=O group of the amide side chains. plos.org While the primary literature on "amide bridge interactions" specifically focuses on Asn-Asn, Gln-Gln, and Asn-Gln pairs, the presence of the asparagine residue in the this compound dipeptide means it possesses the necessary functional group to participate in such interactions if appropriately positioned within a larger molecular complex or protein structure containing another amide-bearing residue. The energies of amino acid amide bridge interactions have been calculated to be significantly stronger than typical hydrogen bond energies. plos.org

Exploration of Cation-π Interactions in this compound Containing Structures.

Cation-π interactions occur between a cationic group and the electron cloud of an aromatic system. plos.orgnih.govplos.org Histidine contains an imidazole ring, which is an aromatic system, and can be positively charged depending on the pH (His⁺). proteinstructures.comnih.gov Therefore, histidine can participate in cation-π interactions as the aromatic partner with cationic species or as the cationic partner (His⁺) interacting with other aromatic systems like phenylalanine, tyrosine, or tryptophan. plos.orgnih.govplos.orgnih.gov

While asparagine itself does not directly participate in cation-π interactions as either the cation or a strong aromatic system, its presence adjacent to histidine in the this compound dipeptide can influence the local environment and the propensity of the histidine residue to engage in such interactions. Studies on cation-π interactions in proteins and protein-ligand complexes have shown their importance in molecular recognition. msu.ruacs.org The propensity of amino acids to form cation-π interactions has been ranked, with arginine and lysine (B10760008) showing the highest propensity, followed by histidine, and then asparagine and glutamine. msu.ru The strength of cation-π interactions involving histidine can vary depending on its protonation state. nih.gov In some biological contexts, mutations involving asparagine have been shown to indirectly influence the formation of cation-π interactions involving other residues. acs.org

Role of this compound in Protein-Protein and Peptide-Protein Interactions.

Amino acid residues, including asparagine and histidine, located at protein interfaces play a significant role in mediating protein-protein interactions. ucl.ac.uk These interactions are crucial for the formation of protein complexes and the execution of various biological processes. The polar nature of Asn and the titratable imidazole ring of His allow them to contribute to the network of interactions that stabilize protein-protein interfaces. libretexts.orgproteinstructures.com

Asn and His residues, when present within peptides, can also be involved in peptide-protein interactions. These interactions are fundamental to processes such as enzyme-substrate binding, antibody-epitope recognition, and the binding of peptides to receptor molecules. The specific sequence context of this compound within a peptide can be critical for its recognition by a protein binding partner. For example, a sequence containing His and Asn has been identified as important for the interaction between integrin α₅β₁ and fibronectin. nih.gov Flexible regions within proteins, such as those containing asparagine tracts, can also be involved in protein-protein interactions and protein aggregation. researchgate.net

Contributions to Helix-Helix Interactions in Transmembrane Proteins.

Transmembrane proteins often contain α-helices that span the lipid bilayer. The interactions between these transmembrane helices are vital for the folding, stability, and function of these proteins. pnas.orgoup.com Polar residues, including asparagine, are known to play a role in driving helix-helix interactions in both detergent micelles and biological membranes through hydrogen bonding. embopress.orgnih.gov These interactions can facilitate the formation of helical hairpins during membrane protein assembly. embopress.orgnih.gov

Asn and His residues are found more frequently in the interface regions of transmembrane helices compared to the hydrophobic core. researchgate.net They can be located at conserved positions where they interact with polar sites on adjacent helices. pnas.org Analysis of residue contacts in transmembrane helices has identified Asn and His in contact pairs, suggesting their direct involvement in mediating helix-helix interactions. oup.com The hydrogen bonding capabilities of Asn and His side chains are particularly important in the hydrophobic environment of the membrane bilayer, where they can provide stabilizing interactions that compensate for the lack of the hydrophobic effect as a driving force for helix association. pnas.orgembopress.orgnih.gov

Sequence-Selective Molecular Recognition by Synthetic Receptors.

Synthetic receptors are designed molecules capable of binding to specific target molecules, including amino acids, peptides, and proteins, with high affinity and selectivity. rsc.orgtrinity.edu The molecular recognition process relies on specific non-covalent interactions between the synthetic receptor and the target molecule. trinity.edu

Allosteric Mechanisms and Conformational Changes Mediated by this compound Interactions.

Allostery, a fundamental regulatory mechanism in biological systems, involves the binding of a ligand at one site on a protein (the allosteric site) that induces a conformational change affecting activity at a distinct site (the orthosteric site). This long-range communication is often mediated through networks of interacting amino acid residues that transmit structural changes across the protein fishersci.atwasteless.bio. Interactions involving Asparagine (Asn) and Histidine (His) residues, including hydrogen bonds and electrostatic interactions, have been shown to play significant roles in facilitating these allosteric transitions and the associated conformational changes.

Several protein systems provide specific examples where this compound interactions, or interactions involving these residues within a network, are critical for allosteric mechanisms and conformational coupling:

In the Escherichia coli lactose (B1674315) repressor, an intermonomer interaction involving Histidine 74 (His74) and Aspartate 278 (Asp278) is located near the inducer binding site. This interaction is thought to be important for stabilizing the protein in its inducer-bound conformation. uni.lunih.gov. While this specific interaction is Asp-His, it highlights how His residues can be positioned to mediate allosteric effects. Mutation studies at these positions demonstrated altered ligand binding affinities for both the inducer and operator DNA, suggesting that the individual contributions of these residues and their interactions are crucial for lac repressor allostery and the conformational changes associated with ligand binding. uni.lunih.gov.

In the context of peptide binding to MHC class II molecules, conserved Asparagine and Histidine residues form hydrogen bonds with the peptide backbone. These interactions, particularly those at the amino terminus of the bound peptide (involving β-His-81 and β-Asn-82), contribute significantly to the kinetic stability of the peptide-MHC complex.. This network of hydrogen bonds influences peptide dissociation, a process regulated by conformational dynamics.. The cooperative nature of these interactions underscores how Asn and His can participate in networks that modulate protein function through structural effects.

Outer Membrane Phospholipase A (OMPLA) from E. coli features a catalytic triad (B1167595) that includes a His-Ser-Asn arrangement. The interaction between Asn156 and the catalytic Histidine is important for stabilizing the correct tautomeric state of the histidine residue, which is essential for enzymatic activity.. While primarily discussed in the context of catalysis, the precise orientation and state of active site residues are often linked to broader protein conformational states, and disruption of such interactions can indirectly influence the protein's dynamic landscape and function.

Allosteric inhibition of short-form ATP Phosphoribosyltransferase (ATPPRT) by histidine provides a direct example of histidine's involvement in allostery. Histidine binding at an allosteric site on the regulatory subunit (HisZ) induces conformational changes that lead to catalytic inhibition of the HisG subunit.. The allosteric histidine ligand makes several polar interactions within its binding pocket, including a contact with His266 of the regulatory subunit.. These interactions at the allosteric site are responsible for transmitting the inhibitory signal through conformational changes.

Studies on adenine DNA glycosylase (MutY) have shown how interactions involving Asn residues can drive significant conformational changes with functional consequences. A mutation of Asp144 to Asn affected hydrogen bonding with Asn146, leading the protein to adopt a conformation that was not catalytically competent for substrate binding.. This illustrates how specific changes in interactions involving Asn can induce distinct conformational states.

The transmission of allosteric signals can occur through subtle changes in dynamics or more significant structural rearrangements. wasteless.bio. Hydrogen bonds, including those formed by Asn and His, can act as conduits for this long-range communication within protein structures.. The examples above demonstrate that interactions involving Asn and His residues are integral to the intricate mechanisms by which proteins undergo conformational changes that mediate allosteric regulation, impacting processes ranging from gene regulation to enzymatic activity and immune recognition.

Here are some detailed research findings related to Asn and His interactions and their link to conformational changes and allostery:

Protein/SystemKey Asn/His Interaction(s) InvolvedLink to Allostery/Conformational ChangeRelevant FindingsSource
Lac RepressorIntermonomer His74-Asp278 interaction (near inducer site)May stabilize inducer-bound conformation; mutations alter ligand binding and allostery.Substitutions at H74 and D278 resulted in distinct changes in inducer and operator affinities, suggesting roles beyond direct contact in allostery. uni.lunih.gov uni.lunih.gov
MHC Class IIHydrogen bonds between conserved Asn/His (β-His-81, β-Asn-82, α-His-68, α-Asn-69) and peptide backboneCritical for peptide binding stability and dissociation kinetics, influencing functional modulation.Hydrogen bonds at the peptide's amino terminus (β-His-81, β-Asn-82) form a cooperative network profoundly controlling peptide dissociation.
Outer Membrane Phospholipase AHis-Asn catalytic triad interaction (Asn156-His)Stabilizes catalytic histidine tautomer; important for enzymatic activity, linked to active site state.Asn156 is important for stabilizing the correct tautomeric form of the catalytic histidine, contributing to activity.
ATP PhosphoribosyltransferaseInteractions involving allosteric histidine ligand and His266 (HisZ subunit)Histidine binding at the allosteric site induces conformational changes leading to catalytic inhibition.Allosteric histidine makes polar contacts, including with His266; these interactions transmit the inhibitory signal via conformational changes.
Adenine DNA Glycosylase (MutY)Asp144-Asn146 interaction (mutation of Asp144 to Asn)Mutation disrupts hydrogen bonding, driving a conformational change to a non-catalytically competent state.Mutation of Asp144 to Asn abolishes hydrogen bonds with Asn146 and leads to an alternative conformation, preventing catalytic competence for substrate.

Enzymatic Roles and Processing of Asparagine Histidine Asn His

Asn-His as a Substrate for Specific Peptidases and Dipeptidases.

Dipeptides like this compound can serve as substrates for various peptidases, particularly dipeptidases, which are enzymes specialized in cleaving the peptide bond between two amino acids. The efficiency and specificity of this cleavage are determined by the enzyme's active site structure and its affinity for the specific amino acid sequence of the dipeptide. Studies have investigated the susceptibility of this compound to hydrolysis by purified enzymes and in biological extracts to understand its metabolic breakdown pathways.

Hydrolysis of this compound by Specific Dipeptidases (e.g., hDPP-IV, Aminoacylhistidine Dipeptidase).

This compound has been identified as a potential substrate for several dipeptidases. Among these, human Dipeptidyl Peptidase IV (hDPP-IV), also known as CD26, is a notable example. hDPP-IV is an enzyme typically known to cleave X-Pro or X-Ala dipeptides from the N-terminus of polypeptides, but its substrate specificity can extend to other dipeptides depending on the N-terminal amino acid. Research has explored whether this compound, with asparagine at the N-terminus, can be hydrolyzed by hDPP-IV, although its efficiency compared to canonical substrates may vary.

Another relevant enzyme class is Aminoacylhistidine Dipeptidases, such as carnosinase (CN-1) or homocarnosinase (CN-2), although these enzymes primarily cleave dipeptides with histidine at the C-terminus (e.g., carnosine (beta-Ala-His) or anserine (B1665513) (beta-Ala-N-methyl-His)). However, related dipeptidases with broader specificity might interact with this compound. Studies focusing specifically on this compound hydrolysis by various dipeptidases are crucial for mapping its metabolic fate in different tissues and organisms. The enzymatic cleavage of this compound would yield free asparagine and histidine.

Analysis of Substrate Specificity and Kinetic Parameters for this compound Cleavage.

Detailed enzymatic studies are required to quantify the interaction between this compound and specific dipeptidases. These studies typically involve determining kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the affinity of the enzyme for this compound, while kcat represents the maximum number of this compound molecules cleaved per enzyme molecule per unit time. A low Km indicates high affinity, and a high kcat indicates high catalytic efficiency.

Research findings on the kinetic parameters for this compound cleavage by specific dipeptidases provide quantitative data on how effectively it is processed compared to other potential substrates. For example, if this compound is tested with an enzyme like hDPP-IV, its Km and kcat values would be compared to those obtained for known, preferred hDPP-IV substrates. Similarly, testing with other dipeptidases would reveal which enzymes, if any, exhibit significant activity towards this compound.

Hypothetical data illustrating potential kinetic parameters for this compound with a dipeptidase:

Enzyme NameSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Hypothetical Dipeptidase AThis compound500102 x 10⁴
Hypothetical Dipeptidase APreferred Substrate X501002 x 10⁶
Hypothetical Dipeptidase BThis compound5051 x 10⁵

Note: This table presents hypothetical data for illustrative purposes, demonstrating how kinetic parameters are used to compare substrate efficiency.

Such kinetic analyses are fundamental to understanding the biological relevance of this compound as an enzyme substrate. If kinetic parameters indicate efficient cleavage by a particular enzyme present in a specific tissue, it suggests that enzymatic hydrolysis is a primary metabolic fate for this compound in that location.

This compound in Enzyme Active Site Architectures and Catalysis.

Structural Analysis of this compound Within Enzymatic Catalytic Sites.

The term "this compound within enzymatic catalytic sites" can refer to two possibilities: (1) the dipeptide this compound binding as a substrate or inhibitor to the active site, or (2) Asn and His residues being part of the enzyme's polypeptide chain, located within or contributing to the catalytic site architecture. Given the outline's focus, both interpretations are relevant, though the latter is more common when discussing amino acid residues within the enzyme structure.

Structural studies, often employing techniques like X-ray crystallography or cryo-electron microscopy, provide detailed insights into the three-dimensional arrangement of amino acid residues in enzyme active sites. When this compound binds as a substrate, structural analysis can reveal how it interacts with specific residues in the active site pocket, including hydrogen bonding networks involving the amide group of asparagine or the imidazole (B134444) ring of histidine, and hydrophobic interactions.

More frequently, Asn and His residues are integral components of the enzyme's catalytic machinery. Asparagine, with its amide side chain, can act as a hydrogen bond donor or acceptor, participating in substrate binding or stabilizing transition states. Histidine, with its imidazole ring, is particularly versatile due to its pKa near physiological pH, allowing it to act as both a proton donor and acceptor in acid-base catalysis. Structural analysis of many enzymes shows His residues positioned strategically to facilitate proton transfer during catalysis. While Asn and His might not always be sequentially adjacent (like in the this compound dipeptide) within the enzyme's primary sequence, their spatial proximity in the folded protein's active site is crucial for function.

Role of Histidine and Asparagine in Metal Ion Coordination in Metalloenzymes.

Many enzymes, known as metalloenzymes, require metal ions for their catalytic activity. These metal ions are often coordinated by specific amino acid residues within the active site. Histidine is one of the most common ligands for metal ions in proteins due to the nitrogen atoms in its imidazole ring, which can readily form coordinate covalent bonds with various metal ions (e.g., zinc, copper, iron, manganese).

Asparagine can also participate in metal ion coordination, although less frequently than histidine. Its amide oxygen can serve as a ligand for metal ions. In some metalloenzymes, a cluster of coordinating residues, which may include histidine and asparagine, precisely positions the metal ion, which then plays a direct role in catalysis, such as activating a substrate molecule or stabilizing a charged intermediate.

For example, in certain hydrolases or oxidases, His residues are critical for binding the catalytic metal ion. The precise geometry of the metal coordination sphere, dictated by the coordinating residues like His and potentially Asn, is essential for the enzyme's ability to perform its chemical transformation. While the dipeptide this compound itself isn't directly involved in this structural role, the principles of how its constituent amino acids function in metal coordination within enzymes are highly relevant to understanding broader enzyme mechanisms.

Theoretical Considerations for Peptide Bond Formation Propensity of this compound.

The formation of a peptide bond between asparagine and histidine to form this compound is a thermodynamically unfavorable process in aqueous solution without enzymatic catalysis or activation. However, theoretical studies can explore the intrinsic propensity for peptide bond formation based on the chemical properties of the amino acids involved.

Theoretical considerations, often employing computational chemistry methods, can analyze the energetics of peptide bond formation between specific amino acids. Factors influencing this propensity include the pKa values of the amino and carboxyl groups, the nucleophilicity of the amino group, and the electrophilicity of the carboxyl group, as well as steric and electronic effects of the side chains. For Asn and His, the side chain of asparagine contains an amide group, and the side chain of histidine contains an imidazole ring. These groups can influence the local chemical environment and potentially affect the reactivity of the alpha-amino and alpha-carboxyl groups involved in peptide bond formation.

Computational models can simulate the reaction pathway for peptide bond formation, calculating activation energies and reaction free energies. While non-enzymatic peptide bond formation in water is generally slow and inefficient, theoretical studies can compare the relative ease or difficulty of forming different dipeptides under idealized conditions or in specific environments. Such studies might reveal whether the this compound peptide bond has any unusual theoretical propensity for formation or cleavage compared to other dipeptides, based purely on the intrinsic properties of the Asn and His residues and the peptide bond itself, independent of biological machinery. These theoretical insights complement experimental observations regarding the stability and enzymatic processing of this compound.

Advanced Methodologies for Asparagine Histidine Asn His Analysis

Spectroscopic Techniques for Structural Elucidation of Asn-His Systems

Spectroscopic methodologies are pivotal in dissecting the three-dimensional architecture and dynamic behavior of peptides and proteins containing the asparagine-histidine (this compound) motif. These techniques provide insights at an atomic level, which is crucial for understanding the relationship between structure and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of this compound containing systems in solution, mimicking physiological conditions. nih.gov It provides detailed information about the structural flexibility and interconversion between different conformational states over a wide range of timescales, from picoseconds to seconds. nih.govannualreviews.org

Relaxation dispersion NMR experiments are particularly suited for investigating millisecond timescale dynamics, which are often associated with functionally important conformational changes. youtube.com These methods can reveal the presence of transiently formed, low-population "invisible" states that are critical for biological processes like ligand binding or catalysis. nih.gov By analyzing the exchange rates and chemical shifts of these states, researchers can map the energy landscape of this compound containing molecules and understand how their dynamic properties are encoded in their primary sequence. nih.gov

NMR Parameter Information Gained Relevance to this compound Dynamics
Chemical ShiftsElectronic environment of nucleiSensitive to local conformation and protonation state of His imidazole (B134444) ring.
Nuclear Overhauser Effect (NOE)Internuclear distances (through-space)Defines the spatial proximity of Asn and His side chains and backbone atoms.
Scalar (J) CouplingsDihedral angles (through-bond)Provides information on the backbone (φ, ψ) and side-chain (χ) torsion angles.
Relaxation Rates (R₁, R₂)Molecular motions on ps-ns timescaleCharacterizes the flexibility of the peptide backbone and side chains.
Relaxation DispersionConformational exchange on µs-ms timescaleIdentifies and characterizes slow dynamic processes, such as side-chain reorientations or domain motions.

Mass Spectrometry (MS) for Degradation Product Identification in this compound Studies.

Mass spectrometry (MS) is an indispensable analytical technique for identifying degradation products in peptides and proteins, with a particular focus on the deamidation of asparagine residues. The this compound sequence is known to be highly susceptible to this non-enzymatic modification. researchgate.net Deamidation involves the conversion of the asparagine side chain to aspartic acid or isoaspartic acid, introducing a mass shift of +0.984 Da, which is readily detectable by MS. nih.govthermofisher.com

Under physiological conditions, deamidation often proceeds through a cyclic succinimide (B58015) intermediate. nih.govplos.org This intermediate can then be hydrolyzed to form either aspartic acid or, more commonly, isoaspartic acid. nih.gov Tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact site of deamidation within a peptide sequence. researchgate.net By fragmenting the peptide and analyzing the resulting product ions, researchers can confirm that the modification has occurred specifically at the Asn residue within the this compound motif. nih.gov

High-resolution accurate mass spectrometry (HRAM MS) is particularly powerful for this application, as it can confidently identify unexpected impurities and degradation products even at low levels. thermofisher.comyoutube.com The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the parent peptide from its deamidated and other degradation products before mass analysis, providing a comprehensive profile of the sample's stability. thermofisher.com

Degradation Product Mass Change (Da) Formation Mechanism Significance in this compound Peptides
Aspartic acid+0.984Direct hydrolysis or via succinimide intermediateIntroduces a negative charge, altering peptide properties.
Isoaspartic acid+0.984Hydrolysis of succinimide intermediateCan alter protein structure and function; often the major deamidation product.
Succinimide intermediate-17.027Intramolecular cyclization of AsnA transient species in the deamidation pathway.

X-ray Crystallography for High-Resolution this compound Containing Protein Structures.

Furthermore, crystallographic data can help identify ambiguities in protein sequences, although it can be challenging to distinguish between Asn and Asp, or Gln and Glu, based on electron density alone, especially at lower resolutions. researchgate.net In the context of the this compound motif, crystallography can confirm the specific conformation and bonding environment of these residues within a protein's active site or at a protein-protein interface. nih.gov

Chromatographic and Electrophoretic Approaches for this compound and its Derivatives.

Chromatographic and electrophoretic techniques are essential for the separation, quantification, and analysis of this compound containing peptides and their derivatives, particularly the products of deamidation.

Capillary Electrophoresis for Monitoring this compound Deamidation Products.

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for monitoring the deamidation of this compound peptides. nih.gov The deamidation of asparagine to aspartic or isoaspartic acid introduces an additional negative charge to the peptide at neutral or basic pH. creative-proteomics.com This change in the charge-to-mass ratio allows for the separation of the native peptide from its deamidated isoforms. nih.gov

CE methods, such as capillary zone electrophoresis (CZE) and capillary isoelectric focusing (cIEF), offer rapid analysis times and high separation efficiency. nih.govnih.gov In CZE, peptides migrate at different velocities in an electric field based on their charge and size. This allows for the baseline separation of the unmodified Asn-containing peptide from its more acidic deamidation products. researchgate.net cIEF separates molecules based on their isoelectric point (pI) in a pH gradient, providing another powerful way to resolve the charge variants resulting from deamidation. researchgate.net These techniques have been successfully applied to monitor the degradation of various peptides and proteins, providing valuable data on their stability. nih.govresearchgate.net

Technique Separation Principle Application to this compound Deamidation
Capillary Zone Electrophoresis (CZE)Charge-to-mass ratioSeparates the neutral Asn-peptide from the negatively charged Asp/isoAsp-products. researchgate.net
Capillary Isoelectric Focusing (cIEF)Isoelectric point (pI)Resolves charge variants based on the lower pI of deamidated forms. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Peptide Analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of peptides, including those containing the this compound motif. shimadzu.comunimi.it This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and specific detection provided by mass spectrometry. youtube.comnih.gov

Reversed-phase HPLC is commonly used to separate peptides based on their hydrophobicity. researchgate.net The deamidation of Asn to the more polar Asp or isoAsp residues typically results in a shorter retention time on a reversed-phase column. creative-proteomics.com By coupling the LC system to a mass spectrometer, each eluting peak can be analyzed to determine its mass-to-charge ratio, confirming its identity. nih.gov

Isotope Effects in this compound Degradation Studies

Isotope effects serve as a powerful tool for elucidating the mechanisms of chemical reactions, including the degradation pathways of peptides like Asparagine-Histidine (this compound). By substituting an atom with one of its heavier, stable isotopes (e.g., hydrogen with deuterium), researchers can probe the rate-determining steps of a reaction. While specific studies on the this compound dipeptide are not extensively documented in public literature, research on model peptides containing asparagine provides significant insights into the potential isotope effects relevant to this compound degradation.

A key degradation pathway for asparagine-containing peptides is deamidation, which proceeds through a succinimide intermediate. mtoz-biolabs.comnih.gov Another degradation process is racemization at the α-carbon of the asparagine residue. nih.govescholarship.org Studies utilizing deuterium (B1214612) substitution in an asparaginyl residue have been particularly informative. In one such study, the three carbon-bound protons in the asparagine residue of the hexapeptide VYPNGA were replaced with deuterium atoms. nih.govescholarship.org The degradation of this deuterated peptide was then compared to its non-deuterated (protiated) counterpart at physiological pH and temperature. nih.gov

The research revealed that deuteration had no discernible effect on the rate of deamidation, indicating that the cleavage of C-H bonds at the asparagine residue is not involved in the rate-limiting step of succinimide formation. nih.govescholarship.org However, the study found that the accumulation of degradation products resulting from racemization was significantly reduced. nih.gov Specifically, the formation of D-aspartyl and D-isoaspartyl forms was decreased by more than five-fold in the deuterated peptide over a 20-day incubation period. escholarship.org This demonstrates a significant kinetic isotope effect for the racemization process, which involves the deprotonation of the α-carbon. nih.gov

Furthermore, a subtle isotope effect was observed on the subsequent hydrolysis of the succinimide intermediate. The deuterated intermediate was slightly less likely to hydrolyze into the isoaspartyl configuration compared to the protonated version. nih.govescholarship.org These findings highlight how isotope effect studies can dissect complex degradation pathways, differentiating between deamidation, racemization, and intermediate hydrolysis. Although this research was conducted on a hexapeptide, the principles are directly applicable to understanding the degradation mechanisms of this compound.

Table 1: Effect of Deuteration on Asparagine Degradation Products in a Model Peptide (VYPNGA)
Degradation PathwayMeasured EffectImpact of DeuterationReference
Deamidation RateRate of succinimide formationUnchanged nih.govescholarship.org
RacemizationAccumulation of D-aspartyl and D-isoaspartyl formsDecreased by more than 5-fold escholarship.org
Succinimide HydrolysisRatio of isoaspartyl to aspartyl productSlightly decreased formation of isoaspartyl product nih.gov

The deamidation of asparagine residues is a critical degradation pathway that involves the cleavage of the carbon-nitrogen (C-N) bond of the side-chain amide to release ammonia (B1221849). scispace.com The study of nitrogen kinetic isotope effects (KIEs) offers a direct method to investigate the transition state of this bond-breaking event. The 15N KIE compares the rate of reaction of a molecule containing the lighter isotope (¹⁴N) with the rate of the same molecule containing the heavier isotope (¹⁵N). If the C-N bond is broken in the rate-determining step of the reaction, a "normal" KIE (k¹⁴/k¹⁵ > 1) is expected, as the bond to the lighter isotope is broken more easily.

The widely accepted mechanism for asparagine deamidation under neutral to alkaline conditions involves an intramolecular nucleophilic attack by the backbone amide nitrogen of the adjacent residue (in this case, histidine) on the side-chain amide carbon of asparagine. researchgate.netencyclopedia.pub This attack forms a five-membered succinimide ring intermediate. nih.gov In a subsequent or concerted step, the side-chain amide group is eliminated as ammonia, which requires the cleavage of the C-N bond. scispace.com

Direct experimental measurement of the 15N KIE for the non-enzymatic deamidation of this compound or other peptides is not widely reported. However, the theoretical basis for such an effect is strong. A significant, normal 15N KIE would provide compelling evidence that the C-N bond cleavage is either the rate-limiting step or part of a concerted rate-limiting process. Conversely, a KIE value close to unity (k¹⁴/k¹⁵ ≈ 1) would suggest that another step, such as the initial nucleophilic attack and ring formation, is the slow step of the reaction, with C-N bond scission occurring in a rapid subsequent step.

Computational chemistry provides a powerful avenue for exploring these effects. Quantum chemical calculations can model the reaction pathway, determine the structures of transition states, and predict the theoretical KIEs for various proposed mechanisms. nih.govmdpi.com Such computational studies could precisely quantify the expected 15N KIE for this compound deamidation and clarify the energetic landscape of the reaction, offering insights that are challenging to obtain through experimental means alone.

Table 2: Theoretical Interpretation of 15N Kinetic Isotope Effects in Asn Deamidation
Observed 15N KIE (k¹⁴/k¹⁵)InterpretationImplication for this compound Deamidation Mechanism
> 1 (Normal KIE)C-N bond cleavage is part of the rate-determining step.The breaking of the side-chain amide bond is a slow, energetically significant event.
≈ 1 (No significant KIE)C-N bond cleavage occurs in a fast step after the rate-determining step.The initial nucleophilic attack and formation of the succinimide ring is likely the rate-limiting step.
< 1 (Inverse KIE)A pre-equilibrium step involves the formation of a stiffer bond to the nitrogen atom before the rate-determining step.This is less likely for a bond-cleavage reaction but could indicate a complex mechanism with reversible steps.

Future Directions and Emerging Research Frontiers in Asparagine Histidine Asn His Science

Elucidating Complex Asn-His Mediated Catalytic Mechanisms in Biological Systems

The imidazole (B134444) ring of histidine is well-known for its ability to act as both a proton donor and acceptor near physiological pH, making it a crucial residue in many enzymatic catalytic mechanisms. wou.edupnas.org Asparagine, with its amide side chain, can participate in hydrogen bonding and other interactions that influence local protein structure and reactivity. The this compound sequence, either as a free dipeptide or within larger peptide and protein contexts, is an emerging area of interest for its potential catalytic roles beyond the well-established catalytic triads (like Ser-His-Asp or Cys-His-Asn) found in many enzymes. wou.edulibretexts.orgrsc.orgresearchgate.netfrontiersin.orgnih.gov

One area of focus is the potential for this compound to mediate reactions through intramolecular catalysis. Computational studies have shown that in an this compound sequence, the histidine side-chain imidazole group can catalyze the formation of a tetrahedral intermediate in succinimide (B58015) formation by mediating proton transfer. researchgate.netmdpi.com This reaction, which occurs spontaneously in peptides and proteins, is influenced by the residue following asparagine, and histidine has been shown to accelerate this process despite its size. researchgate.netmdpi.com Further research is needed to fully understand the scope and mechanisms of such intramolecular catalysis in various biological settings.

Another frontier involves exploring the potential of this compound motifs in metalloenzymes or as part of metal-binding sites, given histidine's affinity for metal ions. While the search results did not specifically detail this compound in this context, the known roles of histidine in metal coordination within enzymes suggest this as a promising avenue for future investigation into novel catalytic functions.

Future research will likely employ a combination of biochemical experiments, site-directed mutagenesis, and advanced spectroscopic techniques to identify and characterize biological systems where this compound plays a direct catalytic role. Understanding these mechanisms could reveal new insights into protein function, post-translational modifications, and potentially inspire the design of new biocatalysts.

Advancements in Multiscale Computational Modeling of this compound Dynamics and Reactivity

Computational modeling, particularly multiscale simulation, is becoming increasingly powerful in studying the dynamics and reactivity of biological molecules. acs.orgpnas.orgmdpi.comacs.orgpnas.org For this compound, these approaches can provide detailed insights into its conformational flexibility, interactions with the surrounding environment (solvent, other amino acids), and the transition states involved in this compound mediated reactions.

Advancements in multiscale computational modeling will be crucial for:

Characterizing this compound Conformations: Simulating the dynamic behavior of this compound in different environments to understand how its conformation influences its reactivity and interactions. Molecular dynamics (MD) simulations can explore the dihedral angles and spatial arrangements of the dipeptide. researchgate.net

Investigating Catalytic Transition States: Applying quantum chemical calculations and hybrid QM/MM methods to precisely model the energy landscapes and transition states of reactions catalyzed or influenced by the this compound motif, such as succinimide formation. researchgate.netmdpi.comresearchgate.net

Predicting Reactivity in Complex Systems: Utilizing multiscale approaches that combine different levels of theory to model this compound behavior within larger peptides, proteins, or at interfaces, accounting for the influence of the broader molecular context. acs.orgmdpi.comacs.orgpnas.org

Exploring Environmental Effects: Simulating the impact of factors like pH, temperature, and the presence of other molecules (e.g., metal ions, other amino acids) on this compound dynamics and reactivity.

Computational studies have already provided valuable insights into this compound mediated succinimide formation, demonstrating the catalytic role of the histidine side chain. researchgate.netmdpi.com Continued development and application of more accurate and efficient multiscale modeling techniques will be essential for a comprehensive understanding of this compound in diverse biological and chemical systems.

Rational Design and Engineering of Peptidic and Protein Structures to Modulate this compound Reactivity

The understanding gained from studying this compound mediated mechanisms and computational modeling can be applied to the rational design and engineering of peptides and proteins with tailored reactivity. stackwave.comnih.govresearchgate.net By strategically incorporating or modifying this compound sequences, researchers aim to create structures with desired catalytic or functional properties.

Future directions in this area include:

Designing Catalytic Peptides: Engineering short peptides containing this compound motifs to mimic or enhance specific catalytic activities observed in enzymes. This could involve designing peptides that promote specific bond formations or cleavages.

Modulating Protein Stability and Function: Introducing or modifying this compound residues in proteins to influence their folding, stability, or interaction with other molecules. The propensity of this compound sequences to undergo succinimide formation could be leveraged or mitigated depending on the desired outcome. researchgate.netmdpi.com

Creating pH-Responsive Materials: Utilizing the pH-sensitive nature of the histidine imidazole ring within this compound to design peptides or proteins that undergo conformational changes or alter their activity in response to pH fluctuations. Histidine-rich peptides have shown promise in creating pH-responsive self-assembling structures. acs.orgresearchgate.netacs.org

Developing Peptide-Based Biosensors: Engineering peptides incorporating this compound sequences that can selectively bind to target molecules or undergo detectable changes upon interaction, forming the basis of novel biosensors.

Rational design approaches, often guided by computational predictions, will be coupled with techniques like site-directed mutagenesis and synthetic peptide chemistry to create and test these engineered structures. stackwave.comnih.govresearchgate.net

Development of Novel Analytical Probes for Detection and Characterization of this compound Modifications

Accurate and sensitive detection and characterization of this compound, both as a free dipeptide and within more complex molecules, are crucial for understanding its biological roles and for quality control in peptide/protein production. Future research will focus on developing novel analytical probes and methods with improved specificity, sensitivity, and the ability to detect specific modifications involving this compound.

Current analytical methods for amino acids and peptides include chromatography, mass spectrometry, and spectroscopic techniques. researchgate.netrsc.orgmdpi.commdpi.commdpi.com However, detecting specific dipeptides like this compound within complex biological matrices or identifying modifications like succinimide formation can be challenging.

Future developments in analytical probes for this compound and its modifications may involve:

Fluorescent and Luminescent Probes: Designing molecules that specifically bind to or react with this compound sequences, producing a detectable fluorescence or luminescence signal. mdpi.commdpi.commdpi.com

Mass Spectrometry-Based Methods: Developing advanced mass spectrometry techniques and fragmentation strategies optimized for the identification and quantification of this compound and its modified forms within peptides and proteins.

Antibody-Based Probes: Generating highly specific antibodies that recognize this compound or specific modifications involving these residues for use in immunoassays and imaging techniques. rsc.org

Nanomaterial-Based Sensors: Utilizing nanomaterials functionalized with molecules that selectively interact with this compound to create highly sensitive detection platforms. mdpi.com

Probes for Conformational Changes: Developing probes that can detect changes in protein or peptide conformation induced by the presence or modification of this compound residues. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.